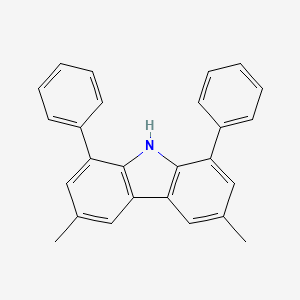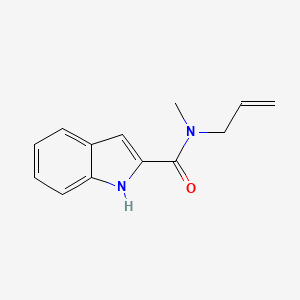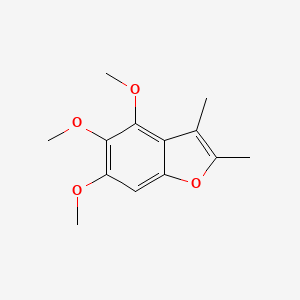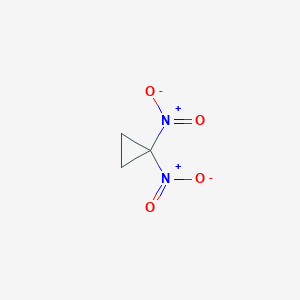
2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine is a peptide compound composed of four amino acids: 2-methylalanine, L-asparagine, L-phenylalanine, and another 2-methylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives.
Scientific Research Applications
2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of 2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes.
Dapiglutide: An investigational peptide with potential therapeutic applications.
Retatrutide: An experimental drug for obesity.
Uniqueness
2-Methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanine is unique due to its specific amino acid sequence and the presence of two 2-methylalanine residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
821776-17-4 |
|---|---|
Molecular Formula |
C21H31N5O6 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-4-amino-2-[(2-amino-2-methylpropanoyl)amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C21H31N5O6/c1-20(2,23)18(30)25-14(11-15(22)27)16(28)24-13(10-12-8-6-5-7-9-12)17(29)26-21(3,4)19(31)32/h5-9,13-14H,10-11,23H2,1-4H3,(H2,22,27)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t13-,14-/m0/s1 |
InChI Key |
JBAZLKVIEJLWOJ-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(C)(C)C(=O)O)N |
Canonical SMILES |
CC(C)(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)

![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)

![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)


![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)
